molecular formula C26H28N2O4 B248471 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine

1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine

Cat. No. B248471
M. Wt: 432.5 g/mol
InChI Key: QJWWHVXGWVYADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as DPI, is a synthetic compound that is widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes.

Mechanism of Action

1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is a potent and selective inhibitor of PKC. PKC is a family of enzymes that play a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to its translocation from the cytosol to the plasma membrane. Once activated, PKC phosphorylates a variety of substrates, leading to changes in cellular function. This compound inhibits PKC by binding to the ATP-binding site of the enzyme, preventing its activation.
Biochemical and Physiological Effects:
The inhibition of PKC by this compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PKC has been shown to reduce the proliferation of cancer cells, increase insulin sensitivity in diabetic patients, and reduce inflammation in cardiovascular disease. This compound has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in lab experiments are its potency and selectivity for PKC inhibition. It is a valuable tool for investigating the role of PKC in various cellular processes. However, the limitations of using this compound in lab experiments are its toxicity and potential off-target effects. This compound has been shown to be toxic to some cell types, and its off-target effects are not fully understood.

Future Directions

There are several future directions for the use of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in scientific research. One direction is the development of more potent and selective PKC inhibitors. Another direction is the investigation of the role of PKC in the regulation of autophagy, a process by which cells degrade and recycle damaged or unwanted components. This compound has been shown to induce autophagy in cancer cells, making it a potential therapeutic agent for cancer treatment. Finally, the investigation of the role of PKC in the regulation of the immune system is another potential future direction for the use of this compound in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that is widely used in scientific research as a tool to study the role of PKC in various cellular processes. Its potency and selectivity for PKC inhibition make it a valuable tool for investigating the function of PKC in signal transduction pathways. The biochemical and physiological effects of this compound have been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular disease. However, its toxicity and potential off-target effects must be considered when using it in lab experiments. The future directions for the use of this compound in scientific research include the development of more potent and selective PKC inhibitors, investigation of the role of PKC in the regulation of autophagy, and the regulation of the immune system.

Synthesis Methods

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine involves a series of chemical reactions that start with the condensation of 3,5-dimethoxybenzoic acid and 3-phenoxybenzylamine. The resulting intermediate is then further reacted with piperazine to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is used extensively in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in a dose-dependent manner, making it a valuable tool for investigating the function of PKC in signal transduction pathways. This compound has also been used in the study of cancer, diabetes, and cardiovascular diseases, as PKC is known to play a role in the development of these diseases.

properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H28N2O4/c1-30-24-16-21(17-25(18-24)31-2)26(29)28-13-11-27(12-14-28)19-20-7-6-10-23(15-20)32-22-8-4-3-5-9-22/h3-10,15-18H,11-14,19H2,1-2H3

InChI Key

QJWWHVXGWVYADD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC

Origin of Product

United States

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